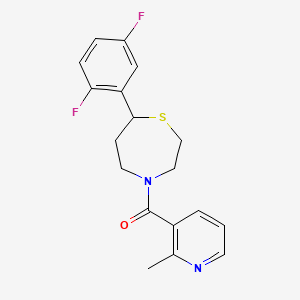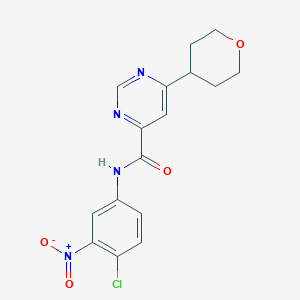![molecular formula C18H21F3N4O2 B2885186 3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034422-35-8](/img/structure/B2885186.png)
3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a trifluoromethyl group, a methoxyphenyl group, and a tetrahydro-[1,2,4]triazolo[4,3-a]pyridin group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
The trifluoromethyl group can be introduced through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The trifluoromethyl group is covalently bonded to an R group . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity . This property can influence the physical and chemical properties of the compound, such as its acidity and basicity .科学的研究の応用
Antioxidant and Anticancer Activity
Research indicates that derivatives similar to the specified compound have been synthesized and tested for their antioxidant and anticancer activities. These derivatives exhibit significant activity against various cancer cell lines, highlighting the potential of such compounds in developing new anticancer therapies. For instance, a study by Tumosienė et al. (2020) demonstrates the synthesis of novel derivatives with significant antioxidant activity, some even surpassing that of ascorbic acid, and notable anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
PET Imaging Ligands
Another research domain for such compounds involves their development as PET imaging ligands. Kumar et al. (2006) synthesized and evaluated a compound as a PET imaging agent for CRF1 receptors, showcasing the utility of these molecules in diagnostic imaging and the study of receptor distribution within the brain (Kumar et al., 2006).
Antimicrobial Activity
Compounds with structural similarities have also been explored for their antimicrobial properties. El‐Kazak and Ibrahim (2013) synthesized novel series demonstrating broad antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (El‐Kazak & Ibrahim, 2013).
Synthesis and Characterization
The synthesis and characterization of related triazolo and pyridine derivatives form a crucial part of research, providing foundational knowledge for further application in various fields, including medicinal chemistry and materials science. Jones and Phipps (1976) discussed the synthesis and potential applications of tetrahydro-oxoisoxazolo derivatives, underscoring the chemical versatility and application breadth of such compounds (Jones & Phipps, 1976).
将来の方向性
特性
IUPAC Name |
3-(3-methoxyphenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c1-27-14-4-2-3-12(9-14)5-8-17(26)22-10-16-24-23-15-7-6-13(11-25(15)16)18(19,20)21/h2-4,9,13H,5-8,10-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVLJBCMDIQFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2885104.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole](/img/structure/B2885107.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2885110.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2885111.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2885113.png)
![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2885114.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2885117.png)

![ethyl 2-(2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2885124.png)

![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2885126.png)